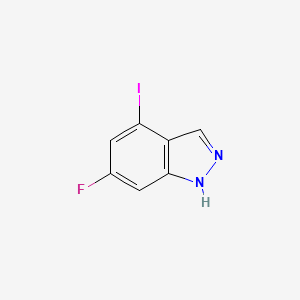

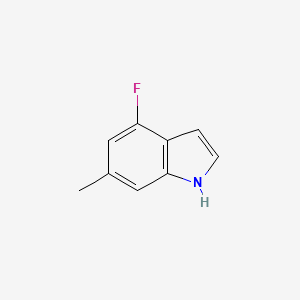

6-(2,4-Difluorophenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(2,4-Difluorophenyl)picolinic acid involves various chemical reactions that yield products with potential applications in catalysis, coordination chemistry, and molecular devices. For instance, the coupling of picolinic acid with N-alkylanilines results in the formation of mono- and bis-amides. This reaction, when performed with picolinic acid and thionyl chloride, leads to the generation of acid chloride in situ, which further reacts to form N-alkyl-N-phenylpicolinamides and 4-chloro-N-alkyl-N-phenylpicolinamides. These products can be separated by column chromatography, and the chlorinated products are unique to picolinic acid as they are not observed with pyridine-2,6-dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of compounds derived from picolinic acid has been characterized using various techniques. X-ray crystallography has revealed a preference for cis amide geometry in these compounds, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. Variable temperature 1H NMR experiments provide insights into amide bond isomerization in solution . Additionally, the structure of an electrocyclized photo-degradation product of a related compound has been confirmed using a combination of liquid chromatography-mass spectrometry (LC-MS), NMR, and computational methods, including density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involving picolinic acid derivatives can lead to interesting binding interactions. For example, a platinum complex with a picoline terpyridine ligand has been shown to intercalate into DNA, as evidenced by unwinding in a ligation assay and binding constants determined through circular dichroism and fluorescence spectroscopy . Furthermore, phosphoryl picolinic acid derivatives have been synthesized and used as europium and terbium sensitizers, with photophysical measurements revealing their emission intensity and quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are diverse and can be tailored for specific applications. For instance, a diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit exhibits multichromism behaviors and acts as a highly selective and sensitive fluorescence probe for Al3+, with a significant enhancement in fluorescence intensity upon binding . In the context of light-emitting molecules for OLEDs, bis(4,6-difluorophenyl-pyridine)(picolinate)iridium(III) has been synthesized with a high yield and purity, displaying a strong blue-emission, which is crucial for its application in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Herbicides

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides .

Application

Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .

Methods of Application

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Antiviral Applications

Picolinic acid, a natural compound produced by mammalian cells, has been found to have broad-spectrum antiviral abilities .

Application

Picolinic acid can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

Methods of Application

The researchers at the Indian Institute of Science (IISc) and collaborators conducted a study where they tested the compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection .

Results

The study found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .

Neuroprotective, Immunological, and Anti-proliferative Effects

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Application

It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Methods of Application

The specific methods of application in these fields are not detailed in the source, but it’s likely that picolinic acid is administered in a manner appropriate to the specific field of study .

Results

While the specific results are not detailed in the source, the implication is that picolinic acid has shown positive effects in these areas .

Synthetic Auxin Herbicides

Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids .

Application

These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

Control of Russian Knapweed

Picolinic acid herbicides have been used in the control of Russian Knapweed .

Application

The specific application of picolinic acid in this context is not detailed in the source, but it’s likely that it’s used as a herbicide .

Methods of Application

The specific methods of application are not detailed in the source, but it’s likely that the herbicide is applied in a manner appropriate to the specific field of study .

Results

While the specific results are not detailed in the source, the implication is that picolinic acid has shown positive effects in controlling Russian Knapweed .

Eigenschaften

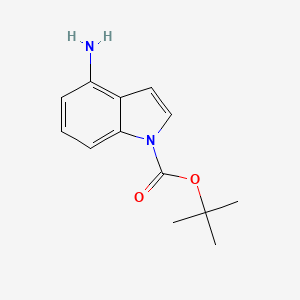

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNOQGWVZGTACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647070 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Difluorophenyl)picolinic acid | |

CAS RN |

887983-05-3 |

Source

|

| Record name | 6-(2,4-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.